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For Researchers, Scientists, and Drug Development Professionals

Introduction
Rotundine, also known as (L)-Tetrahydropalmatine, is a tetracyclic isoquinoline alkaloid with a

significant history in traditional medicine and growing interest in modern pharmacology.[1][2]

Extracted primarily from plants of the Stephania and Corydalis genera, Rotundine has

demonstrated a range of pharmacological activities, most notably analgesic, sedative, and

anxiolytic effects.[1][3] Its unique mechanism of action, primarily as a dopamine and serotonin

receptor antagonist, distinguishes it from many conventional therapeutics and positions it as a

compound of interest for drug development, particularly in the fields of pain management,

neuropsychiatric disorders, and addiction medicine.[3][4] This guide provides a comprehensive

technical overview of Rotundine's chemical structure, physicochemical properties, and

pharmacological profile, including detailed experimental methodologies and an exploration of

its key signaling pathways.

Chemical Structure and Identification
Rotundine is a chiral molecule, with the levorotatory enantiomer, (S)-Tetrahydropalmatine,

being the pharmacologically active form.[2]

IUPAC Name: (13aS)-2,3,9,10-tetramethoxy-5,8,13,13a-tetrahydro-6H-

dibenzo[a,g]quinolizine[5]
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Molecular Formula: C₂₁H₂₅NO₄[5]

CAS Number: 483-14-7[4]

Synonyms: L-Tetrahydropalmatine, (S)-Tetrahydropalmatine, (-)-Tetrahydropalmatine,

Gindarine, Hyndarine, Caseanine[5]

Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of

Rotundine, compiled from various sources.

Table 1: Physicochemical Properties of Rotundine
Property Value References

Molecular Weight 355.43 g/mol [5]

Appearance
White to off-white or yellowish

crystalline solid.

Melting Point 141-144 °C

Solubility

Soluble in chloroform and

dilute sulfuric acid; slightly

soluble in ethanol and ether;

insoluble in water.

λmax 282 nm [4]

Table 2: Spectroscopic Data for Rotundine
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Spectroscopic Technique Key Observations and Assignments

¹H-NMR

Data for ¹H and ¹³C NMR are available but a

complete, unambiguously assigned spectrum in

a single standard format is not consistently

reported across the literature. Data is often

presented in the context of isolating and

identifying a mixture of alkaloids.

¹³C-NMR
As with ¹H-NMR, complete assigned data is not

readily available in a consolidated format.

Mass Spectrometry (MS)

The molecular ion peak [M]+ is observed at m/z

355. Key fragment ions are often the result of

cleavages in the tetrahydroisoquinoline ring

system.

Infrared (IR) Spectroscopy

Characteristic peaks are expected for C-H

stretching of methoxy and alkyl groups, C=C

stretching of the aromatic rings, and C-O

stretching of the methoxy groups and the ether

linkages.

Pharmacology and Mechanism of Action
Rotundine's pharmacological effects are primarily attributed to its antagonism of dopamine

and serotonin receptors. It exhibits a higher affinity for dopamine D1 receptors than D2

receptors and also potently inhibits 5-HT1A receptors.[3]

Table 3: Receptor Binding Affinity and Potency of
Rotundine
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Target Receptor Parameter Value Reference

Dopamine D1

Receptor
IC₅₀ 166 nM [3]

Kᵢ 124 nM [3]

Dopamine D2

Receptor
IC₅₀ 1.47 µM [3]

Kᵢ 388 nM [3]

Dopamine D3

Receptor
IC₅₀ 3.25 µM [3]

Serotonin 5-HT1A

Receptor
IC₅₀ 374 nM [3]

Kᵢ 340 nM [3]

The antagonism of these receptors modulates downstream signaling cascades, leading to

Rotundine's observed effects on the central nervous system.

Signaling Pathways
Dopamine D1 receptors are coupled to the G stimulatory (Gs) and G olfactory (Golf) proteins.

[6][7][8] Activation of D1 receptors by dopamine leads to the activation of adenylyl cyclase,

which in turn increases intracellular levels of cyclic AMP (cAMP).[9] Rotundine, as a D1

antagonist, blocks this pathway, preventing the downstream effects of cAMP, such as the

activation of Protein Kinase A (PKA).
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Dopamine D1 Receptor Signaling Pathway and Rotundine's Antagonistic Action.

Both Dopamine D2 and Serotonin 5-HT1A receptors are coupled to the G inhibitory (Gi/o)

proteins.[10][11][12][13] Their activation by their respective endogenous ligands (dopamine and

serotonin) leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP

levels.[10] Rotundine's antagonism at these receptors prevents this inhibitory effect.
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Dopamine D2 and Serotonin 5-HT1A Receptor Signaling and Rotundine's Action.

Experimental Protocols
The following sections outline generalized experimental procedures for the extraction,

synthesis, and quantification of Rotundine, based on published literature. These are intended

as a guide and may require optimization for specific laboratory conditions.

Extraction and Isolation from Stephania rotunda
This protocol is a generalized procedure based on methods described for the extraction of

alkaloids from Stephania rotunda.[1][14][15][16]
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Workflow for the Extraction and Isolation of Rotundine.
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Methodology:

Maceration: The dried and powdered tubers of Stephania rotunda are macerated with a

dilute acid, such as 1% sulfuric acid, to protonate the alkaloids and increase their solubility in

the aqueous medium.[1][14]

Filtration: The mixture is filtered to separate the solid plant material from the acidic aqueous

extract containing the dissolved alkaloid salts.

Basification: The acidic extract is basified, typically with ammonium hydroxide, to a pH of 9-

10. This deprotonates the alkaloids, causing them to precipitate out of the aqueous solution.

[3]

Precipitate Collection: The precipitated crude alkaloids are collected by filtration.

Dissolution and Crystallization: The crude precipitate is dissolved in a suitable organic

solvent, such as ethanol, and allowed to crystallize.

Purification: The resulting crystals are further purified by recrystallization or column

chromatography to yield pure Rotundine. The purity can be assessed by HPLC.[14][16]

Synthesis of (S)-Tetrahydropalmatine
The chemical synthesis of Rotundine is a multi-step process. One reported method involves

the conversion of alkaloids from Coptis Rhizoma through demethylation/demethylenation,

hydrogenation, and methylation.[17] A more recent asymmetric synthesis has also been

described.[14] Due to the complexity and proprietary nature of some synthetic routes, a

detailed, universally applicable protocol is not readily available in the public domain. The

general approach often involves the construction of the tetrahydroprotoberberine core followed

by stereoselective reduction.

Quantification by High-Performance Liquid
Chromatography (HPLC)
The following is a representative HPLC method for the quantification of Rotundine in plasma,

compiled from several validated methods.[18][19][20]
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Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[19]

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an

aqueous buffer (e.g., 10 mM ammonium phosphate at pH 3). A common ratio is a gradient or

isocratic elution with around 40-75% organic phase.[18][19]

Flow Rate: Approximately 0.8-1.0 mL/min.[19]

Detection: UV detection at 280 nm or fluorescence detection with excitation at 230 nm and

emission at 315 nm.[18][19]

Column Temperature: 25-30 °C.

Injection Volume: 20 µL.

Sample Preparation (Plasma):

Protein Precipitation/Liquid-Liquid Extraction: To 100-200 µL of plasma, add a protein

precipitating agent (e.g., acetonitrile) or perform a liquid-liquid extraction with a suitable

organic solvent (e.g., ethyl acetate).[20] An internal standard should be added prior to this

step.

Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 12,000-15,000

rpm) to pellet the precipitated proteins or separate the aqueous and organic layers.[20]

Evaporation and Reconstitution: Transfer the supernatant or organic layer to a clean tube

and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small

volume (e.g., 100 µL) of the mobile phase.[20]

Final Centrifugation and Injection: Centrifuge the reconstituted sample to remove any

remaining particulates and inject the supernatant into the HPLC system.

Method Validation:

The method should be validated according to standard bioanalytical guidelines, assessing

linearity, accuracy, precision, selectivity, recovery, and stability.[18][19]
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Conclusion
Rotundine is a pharmacologically active isoquinoline alkaloid with a well-defined mechanism of

action as a dopamine and serotonin receptor antagonist. Its unique pharmacological profile

makes it a compelling candidate for further research and development. This guide has provided

a comprehensive overview of its chemical structure, properties, and the signaling pathways it

modulates, along with generalized experimental protocols to aid researchers in their

investigations of this promising natural product. Further studies to fully elucidate its

spectroscopic characteristics and to develop optimized and standardized synthetic and

analytical procedures will be invaluable to advancing its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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